molecular formula C17H19NO3S B2709945 2-(2-methoxyphenoxy)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide CAS No. 1203209-71-5

2-(2-methoxyphenoxy)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide

Cat. No.: B2709945
CAS No.: 1203209-71-5
M. Wt: 317.4
InChI Key: JZDGNLYBOKSWJB-UHFFFAOYSA-N
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Description

2-(2-methoxyphenoxy)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide is an organic compound with a complex structure that includes a methoxyphenoxy group, a thiophenyl group, and a cyclopropylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Methoxyphenoxy Intermediate: This step involves the reaction of 2-methoxyphenol with an appropriate halogenating agent to form 2-methoxyphenyl halide.

    Cyclopropylmethylation: The next step involves the reaction of the methoxyphenyl halide with a cyclopropylmethylamine derivative under suitable conditions to form the intermediate.

    Thiophenyl Substitution:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenoxy)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxyphenoxy and thiophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halides, bases, and acids are used depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(2-methoxyphenoxy)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-methoxyphenoxy)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide: shares similarities with other compounds that have methoxyphenoxy, thiophenyl, or cyclopropylmethyl groups.

    2-(2-methoxyphenoxy)acetamide: Lacks the cyclopropylmethyl and thiophenyl groups.

    N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide: Lacks the methoxyphenoxy group.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[(1-thiophen-2-ylcyclopropyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c1-20-13-5-2-3-6-14(13)21-11-16(19)18-12-17(8-9-17)15-7-4-10-22-15/h2-7,10H,8-9,11-12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZDGNLYBOKSWJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCC2(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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